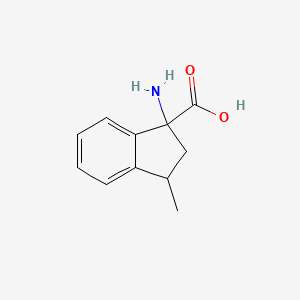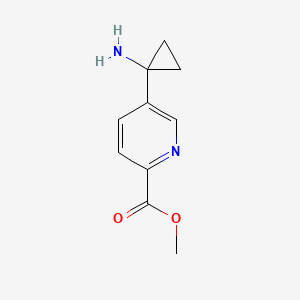
Methyl 5-(1-aminocyclopropyl)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1-aminocyclopropyl)picolinate is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is a derivative of picolinic acid, featuring a cyclopropyl group attached to the nitrogen atom at the 1-position and a methyl ester group at the 5-position of the picolinic acid ring . This compound is primarily used as a building block in organic synthesis and has various applications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminocyclopropyl)picolinate typically involves the cyclopropanation of a suitable precursor followed by esterification. One common method includes the reaction of picolinic acid with cyclopropylamine under acidic conditions to form the corresponding amide. This amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
Methyl 5-(1-aminocyclopropyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropyl group to a more stable alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or alkyl derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学研究应用
Methyl 5-(1-aminocyclopropyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 5-(1-aminocyclopropyl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Methyl 5-(1-aminocyclopropyl)picolinate can be compared with other picolinic acid derivatives, such as:
Methyl 5-(1-aminocyclopropyl)nicotinate: Similar structure but with a nicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)isonicotinate: Similar structure but with an isonicotinic acid backbone.
Methyl 5-(1-aminocyclopropyl)pyrazinecarboxylate: Similar structure but with a pyrazinecarboxylic acid backbone.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound .
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 5-(1-aminocyclopropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)8-3-2-7(6-12-8)10(11)4-5-10/h2-3,6H,4-5,11H2,1H3 |
InChI 键 |
MXONIBKVWKECEJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C(C=C1)C2(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


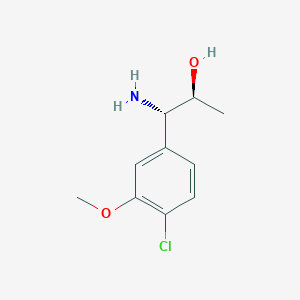
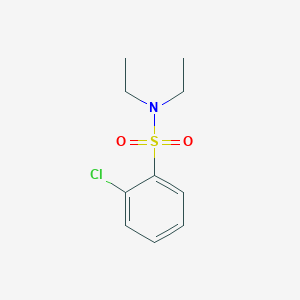
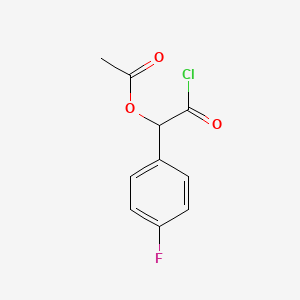
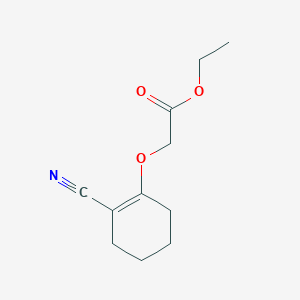

![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)
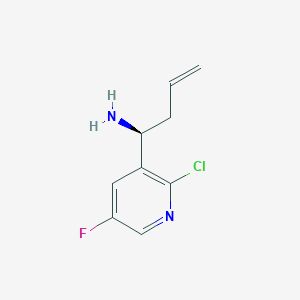
![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)

![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)

![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)
